molecular formula C8H11NO B090814 4-Methoxy-3-methylaniline CAS No. 136-90-3

4-Methoxy-3-methylaniline

Cat. No. B090814
Key on ui cas rn: 136-90-3
M. Wt: 137.18 g/mol
InChI Key: NFWPZNNZUCPLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807686B2

Procedure details

10% Palladium on carbon (10% Pd/C) (1.5 g) was added to a solution of 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol) in methanol (100 mL). The mixture was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 16 h. The mixture was filtered through a pad of CELITE™ and the filtrate was evaporated in vacuo to yield 4-methoxy-3-methylphenylamine (8.0 g, 57 mmol, 100%).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH3:12]>[Pd].CO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[CH3:12]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere (1 atm.) at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of CELITE™
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 57 mmol
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.